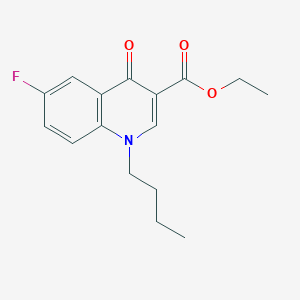

![molecular formula C24H25N7O3 B6492769 1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(4-methylphenoxy)ethan-1-one CAS No. 920205-86-3](/img/structure/B6492769.png)

1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(4-methylphenoxy)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(4-methylphenoxy)ethan-1-one” is a complex organic molecule. It contains several functional groups and rings, including a methoxyphenyl group, a triazolopyrimidinyl group, a piperazinyl group, and a methylphenoxy group .

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. Unfortunately, specific synthesis methods for this exact compound were not found in the available literature .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and rings. The triazolopyrimidinyl group, for example, is a fused ring system containing nitrogen atoms, which can participate in various types of chemical bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the methoxyphenyl and methylphenoxy groups could potentially influence the compound’s solubility and reactivity .Scientific Research Applications

- Clinical Trials : Several preclinical studies have demonstrated promising results, warranting further investigation in clinical trials .

- Animal Models : Initial studies in animal models have shown cognitive improvement and reduced neuronal damage .

- Endothelial Function : Studies suggest it enhances endothelial function, crucial for vascular health .

Anticancer Potential

Neurological Disorders

Cardiovascular Health

Anti-Inflammatory Properties

Metabolic Syndrome and Obesity

Antiviral Activity

Mechanism of Action

Target of Action

The primary target of F2865-1025 is Glycogen Phosphorylase, liver form (PYGL) . PYGL is an important allosteric enzyme in carbohydrate metabolism .

Mode of Action

It is known that the compound interacts with its target, pygl, and potentially inhibits its activity . This interaction can lead to changes in the metabolic processes regulated by PYGL.

Biochemical Pathways

The inhibition of PYGL can affect the glycogenolysis pathway , which is responsible for the breakdown of glycogen into glucose. This can lead to changes in glucose metabolism and energy production within the cell .

Pharmacokinetics

Similar compounds with a triazole moiety, such as 1,2,4-triazine derivatives, have been found to exhibit a variety of biological applications . These compounds are rapidly absorbed and show modest accumulation after multiple dosing .

Result of Action

The inhibition of PYGL by F2865-1025 can lead to changes in the cellular metabolism, particularly in the breakdown of glycogen and the production of glucose. This can potentially affect the energy balance within the cell .

Safety and Hazards

properties

IUPAC Name |

1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7O3/c1-17-6-8-19(9-7-17)34-15-21(32)29-10-12-30(13-11-29)23-22-24(26-16-25-23)31(28-27-22)18-4-3-5-20(14-18)33-2/h3-9,14,16H,10-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMJONQGONRIFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methanesulfonylphenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492688.png)

![2-(4-methanesulfonylphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492690.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B6492699.png)

![2-[4-(ethanesulfonyl)phenyl]-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492707.png)

![6-methyl-2-[3-(propane-2-sulfonyl)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6492709.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(propane-2-sulfonyl)benzamide](/img/structure/B6492717.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(propane-2-sulfonyl)benzamide](/img/structure/B6492725.png)

![2-(5-methoxy-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-methylacetamide](/img/structure/B6492730.png)

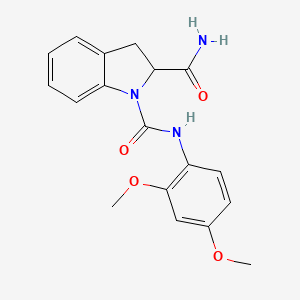

![1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenoxy)ethan-1-one](/img/structure/B6492763.png)

![1-(4-phenylpiperazin-1-yl)-2-{2,4,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaen-10-ylsulfanyl}ethan-1-one](/img/structure/B6492782.png)

![10-(methylsulfanyl)-2,4,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaene](/img/structure/B6492790.png)

![N-(2,5-dichlorophenyl)-2-{2,4,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaen-10-ylsulfanyl}acetamide](/img/structure/B6492798.png)